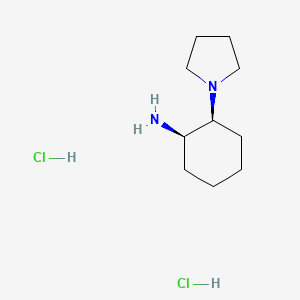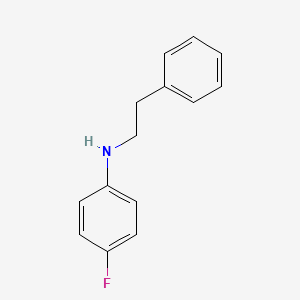
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to obtain the dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and drying to produce the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction may yield amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially affecting their function. The cyclohexylamine moiety may also play a role in modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Cyclohexylamine: A compound with a cyclohexane ring attached to an amine group.
Pyrrolidinone: A compound with a five-membered lactam ring.
Uniqueness: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its combination of a pyrrolidine ring and a cyclohexylamine structure. This combination provides distinct chemical and biological properties that are not present in the individual components .
Eigenschaften
Molekularformel |
C10H22Cl2N2 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
InChI-Schlüssel |
QBZQNLICFXYKRL-NKRBYZSKSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl.Cl |
Kanonische SMILES |
C1CCC(C(C1)N)N2CCCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[p-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8405557.png)
![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)









![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)


